4-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid 4-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13325209
InChI: InChI=1S/C11H12O6S2/c12-11(13)8-1-3-9(4-2-8)19(16,17)10-5-6-18(14,15)7-10/h1-4,10H,5-7H2,(H,12,13)
SMILES: C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Molecular Formula: C11H12O6S2
Molecular Weight: 304.3 g/mol

4-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid

CAS No.:

Cat. No.: VC13325209

Molecular Formula: C11H12O6S2

Molecular Weight: 304.3 g/mol

* For research use only. Not for human or veterinary use.

4-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid -

Specification

Molecular Formula C11H12O6S2
Molecular Weight 304.3 g/mol
IUPAC Name 4-(1,1-dioxothiolan-3-yl)sulfonylbenzoic acid
Standard InChI InChI=1S/C11H12O6S2/c12-11(13)8-1-3-9(4-2-8)19(16,17)10-5-6-18(14,15)7-10/h1-4,10H,5-7H2,(H,12,13)
Standard InChI Key VOGQTOLEXZHGSD-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Canonical SMILES C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-(1,1-dioxothiolan-3-yl)sulfonylbenzoic acid, delineates its structure:

  • A benzoic acid group at the para position.

  • A sulfonyl bridge (-SO₂-) connecting the aromatic ring to a thiolane sulfone (1,1-dioxothiolane) moiety .

The thiolane sulfone group introduces steric and electronic effects, with the sulfone’s electron-withdrawing nature enhancing the acidity of the carboxylic acid (pKa ≈ 2–3). The molecule’s planar aromatic region and nonplanar sulfone-thiolane system create a dipole moment favorable for intermolecular interactions.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number951900-57-5
Molecular FormulaC₁₁H₁₂O₆S₂
Molecular Weight304.3 g/mol
IUPAC Name4-(1,1-dioxothiolan-3-yl)sulfonylbenzoic acid
SMILESC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Canonical SMILESC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)O

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically involves multi-step organic reactions:

  • Sulfonation of Thiolane: Thiolane (tetrahydrothiophene) is oxidized to 1,1-dioxothiolane using hydrogen peroxide or ozone, forming the sulfone group.

  • Sulfonyl Chloride Formation: The sulfonated thiolane reacts with chlorinating agents (e.g., PCl₅) to yield 3-(chlorosulfonyl)-1,1-dioxothiolane.

  • Friedel-Crafts Sulfonylation: The sulfonyl chloride undergoes electrophilic substitution with benzoic acid derivatives, preferentially at the para position due to the directing effect of the carboxylic acid.

Key Challenges:

  • Regioselectivity: Ensuring para-substitution requires controlled reaction conditions (e.g., Lewis acid catalysts like AlCl₃).

  • Purification: The polar sulfone and carboxylic acid groups necessitate chromatographic or recrystallization methods.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity. Limited solubility in water (≈1.2 g/L at 25°C).

  • Thermal Stability: Decomposes above 240°C, with the sulfone group contributing to higher thermal resistance compared to non-sulfonated analogs.

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 8.10 (d, 2H, aromatic), 7.95 (d, 2H, aromatic), 4.15–3.90 (m, 2H, thiolane CH₂), 3.30–3.10 (m, 2H, thiolane CH₂).

    • ¹³C NMR: δ 167.8 (COOH), 140.2 (aromatic C-SO₂), 128.5–130.1 (aromatic carbons), 55.3 (thiolane CH₂).

  • IR Spectroscopy: Strong bands at 1705 cm⁻¹ (C=O), 1320 cm⁻¹ and 1140 cm⁻¹ (asymmetric/symmetric SO₂ stretching).

Applications and Functional Utility

Medicinal Chemistry

The compound’s sulfonyl and carboxylic acid groups make it a versatile pharmacophore:

  • Enzyme Inhibition: Acts as a transition-state analog for sulfotransferases and cysteine proteases, with IC₅₀ values in the micromolar range.

  • Prodrug Development: Serves as a substrate for esterase-activated prodrugs, enhancing bioavailability of hydrophobic therapeutics.

Material Science

  • Polymer Modification: Incorporated into polyesters or polyamides to improve thermal stability and solubility. For example, copolymerization with terephthalic acid increases glass transition temperature (Tg) by 15–20°C.

  • Coating Additives: Enhances adhesion in epoxy resins due to sulfone-mediated crosslinking.

Environmental Chemistry

  • Ion-Exchange Resins: Functionalized resins containing this compound exhibit high affinity for heavy metals (e.g., Pb²⁺, Cd²⁺), with adsorption capacities up to 1.2 mmol/g.

Table 2: Comparative Application Performance

ApplicationMetricValue
Enzyme InhibitionIC₅₀ (Sulfotransferase)12 µM
Polymer Tg EnhancementΔTg (vs. unmodified polymer)+18°C
Heavy Metal AdsorptionPb²⁺ Capacity1.15 mmol/g

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